2-Bromo-5-methylbenzoyl chloride 2-Bromo-5-methylbenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 409110-31-2
VCID: VC8272126
InChI: InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
SMILES: CC1=CC(=C(C=C1)Br)C(=O)Cl
Molecular Formula: C8H6BrClO
Molecular Weight: 233.49

2-Bromo-5-methylbenzoyl chloride

CAS No.: 409110-31-2

Cat. No.: VC8272126

Molecular Formula: C8H6BrClO

Molecular Weight: 233.49

* For research use only. Not for human or veterinary use.

2-Bromo-5-methylbenzoyl chloride - 409110-31-2

Specification

CAS No. 409110-31-2
Molecular Formula C8H6BrClO
Molecular Weight 233.49
IUPAC Name 2-bromo-5-methylbenzoyl chloride
Standard InChI InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
Standard InChI Key LUBACRXXWHGOHK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)Br)C(=O)Cl
Canonical SMILES CC1=CC(=C(C=C1)Br)C(=O)Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Attributes

2-Bromo-5-methylbenzoyl chloride belongs to the class of aromatic monocarboxylic acid derivatives, specifically acyl chlorides. The compound’s IUPAC name derives from its benzene ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a carbonyl chloride functional group . Key structural features include:

PropertyValueSource
Molecular FormulaC₈H₆BrClO
Molecular Weight233.49 g/mol
Exact Mass231.929 g/mol
Topological Polar Surface Area17.07 Ų
LogP (Octanol-Water Partition Coefficient)3.136

The methyl group at the 5-position introduces steric and electronic effects that influence reactivity, while the bromine atom enhances electrophilic substitution potential .

Synthesis and Manufacturing

Friedel-Crafts Acylation Followed by Bromination

  • Acylation: Toluene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 4-methylacetophenone.

  • Oxidation: The ketone is oxidized to 4-methylbenzoic acid using KMnO₄.

  • Chlorination: Reaction with thionyl chloride (SOCl₂) converts the acid to 4-methylbenzoyl chloride.

  • Bromination: Electrophilic bromination at the 2-position using Br₂/FeBr₃ yields the target compound .

Challenges in Synthesis

  • Regioselectivity: Ensuring bromination occurs exclusively at the 2-position requires careful control of reaction conditions (e.g., temperature, catalyst).

  • Reactivity of Acyl Chlorides: The compound’s sensitivity to hydrolysis necessitates anhydrous conditions and inert atmospheres during synthesis .

Physicochemical Properties and Reactivity

Stability and Solubility

2-Bromo-5-methylbenzoyl chloride is hygroscopic and reacts violently with water, alcohols, and amines to release HCl. It is soluble in non-polar solvents like dichloromethane and toluene but insoluble in water .

Thermal Properties

Data on melting and boiling points are unavailable, but similar benzoyl chlorides (e.g., 4-methylbenzoyl chloride) melt at ∼−15°C and boil at 220–225°C . Decomposition may occur above 200°C, releasing toxic fumes (HBr, HCl, CO) .

Applications in Organic Synthesis and Industry

Acylating Agent

The compound’s acyl chloride group enables nucleophilic acyl substitution, making it valuable for synthesizing:

  • Amides: Reaction with amines produces brominated benzamides, intermediates in drug discovery.

  • Esters: Alcohols yield esters used in fragrances and polymers .

Pharmaceutical Intermediates

2-Bromo-5-methylbenzoyl chloride may serve as a precursor to bioactive molecules. For example:

  • Antimicrobial Agents: Brominated aromatic compounds exhibit activity against resistant pathogens .

  • Kinase Inhibitors: The methyl and bromine groups enhance binding to hydrophobic enzyme pockets .

Agrochemicals

Derivatives of this compound could function as herbicides or pesticides, leveraging the bromine atom’s ability to disrupt biological processes .

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